Methyl 4-[(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)sulfamoyl]benzoate
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Description
“Methyl 4-[(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)sulfamoyl]benzoate”, also known as MBTHS, is a chemical compound with potential applications in scientific research and industry. It has a molecular formula of C18H17NO5S3 and a molecular weight of 423.52 .
Synthesis Analysis
The synthesis of bithiophene derivatives often involves catalytic or high-pressure activated reactions, including coupling, double bond migration in allylic systems, and various types of cycloaddition and dihydroamination . The basic sources of crucial substrates for these catalytic reactions include 2,2’-bithiophene, gaseous acetylene, and 1,3-butadiyne .Scientific Research Applications
Bithiophene Derivatives in Organic Chemistry and Material Science
Bithiophene derivatives are particularly popular in various fields of science and technology, ranging from organic chemistry and synthesis to material science . New structures containing bithiophene motifs are still being synthesized and the possibilities of their practical application intensively tested . Various organic and organometallic systems containing thiophene, bithiophene or oligothiophene moieties are used in organic electronics .
Sulfamoyl-Benzoates as Inhibitors of Carbonic Anhydrase IX
Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates have been found to exhibit high affinity and selective binding to Carbonic Anhydrase IX (CAIX), an enzyme highly overexpressed in various solid tumors . The enzyme acidifies the tumor microenvironment enabling invasion and metastatic processes . Therefore, many attempts have been made to design chemical compounds that would exhibit high affinity and selective binding to CAIX over the remaining eleven catalytically active CA isozymes to limit undesired side effects . It has been postulated that such drugs may have anticancer properties and could be used in tumor treatment .
Bithiophene Derivatives in Organic Electronics
Compounds containing thiophene, bithiophene or oligothiophene motifs are particularly popular because they are used in various fields of science and technology, including organic electronics . Various organic and organometallic systems containing thiophene, bithiophene or oligothiophene moieties are still intensively investigated in OLED , organic field-effect transistor , and solar cell technology .
Synthesis of Diverse 2,2’-Bithiophene Derivatives
New catalytically or high pressure activated reactions and routes, including coupling, double bond migration in allylic systems, and various types of cycloaddition and dihydroamination have been used for the synthesis of novel bithiophene derivatives . Thanks to these reactions and routes combined with non-catalytic ones, new acetylene, butadiyne, isoxazole, 1,2,3-triazole, pyrrole, benzene, and fluoranthene derivatives with one, two or six bithiophenyl moieties have been obtained .
Bithiophene Derivatives in OLED Technology
Compounds containing thiophene, bithiophene or oligothiophene motifs are particularly popular because they are used in various fields of science and technology, including organic electronics . Various organic and organometallic systems containing thiophene, bithiophene or oligothiophene moieties are still intensively investigated in OLED technology .
Bithiophene Derivatives in Solar Cell Technology
Similarly, these compounds are also being investigated in solar cell technology . The high conjugation and planarity of these compounds make them ideal for use in photovoltaic applications .
properties
IUPAC Name |
methyl 4-[[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]sulfamoyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5S3/c1-24-18(21)12-2-4-14(5-3-12)27(22,23)19-10-15(20)17-7-6-16(26-17)13-8-9-25-11-13/h2-9,11,15,19-20H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUOYAVWUOVACHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)sulfamoyl]benzoate |
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